3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
“3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidine, which is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as synthons. The reaction of these compounds with formic acid or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce thienopyrimidine-2,4-diones .Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For example, they can be cyclized to form thienopyrimidin-4-ones using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Mechanism of Action
Future Directions
Thienopyrimidine derivatives, including “3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione”, hold promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring their potential applications and optimizing their properties for specific uses.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with phenylglyoxal followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "Phenylglyoxal", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene-3-carboxylic acid and phenylglyoxal in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for 30 minutes.", "Step 3: Heat the mixture to 100°C for 2 hours to promote cyclization.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Dissolve the solid in water and add hydrogen peroxide to oxidize the thienopyrimidine ring.", "Step 6: Filter the resulting solid and wash with water.", "Step 7: Recrystallize the product from a suitable solvent to obtain 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS No. |
824983-83-7 |
Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI Key |
ZFJVGRVFNSWCRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Origin of Product |
United States |
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